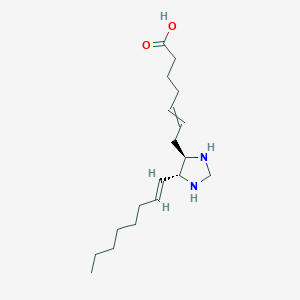

9alpha,11alpha-Azoprosta-5Z,13E-dien-1-oic acid

Description

Properties

Molecular Formula |

C18H32N2O2 |

|---|---|

Molecular Weight |

308.5 g/mol |

IUPAC Name |

7-[(4R,5R)-5-[(E)-oct-1-enyl]imidazolidin-4-yl]hept-5-enoic acid |

InChI |

InChI=1S/C18H32N2O2/c1-2-3-4-5-6-9-12-16-17(20-15-19-16)13-10-7-8-11-14-18(21)22/h7,9-10,12,16-17,19-20H,2-6,8,11,13-15H2,1H3,(H,21,22)/b10-7?,12-9+/t16-,17-/m1/s1 |

InChI Key |

DJOTZPMKYMGSJA-RORCCTFXSA-N |

Isomeric SMILES |

CCCCCC/C=C/[C@@H]1[C@H](NCN1)CC=CCCCC(=O)O |

Canonical SMILES |

CCCCCCC=CC1C(NCN1)CC=CCCCC(=O)O |

Origin of Product |

United States |

Biological Activity

9alpha,11alpha-Azoprosta-5Z,13E-dien-1-oic acid is a synthetic prostaglandin analogue that exhibits significant biological activity. This compound has garnered attention due to its potential therapeutic applications, particularly in cardiovascular health and inflammation. Understanding its biological activity is crucial for exploring its pharmacological potential.

Chemical Structure and Properties

The compound's molecular formula is . It features a unique structure characterized by the presence of azole and prostanoid moieties, which contribute to its biological effects.

9alpha,11alpha-Azoprosta-5Z,13E-dien-1-oic acid primarily acts through the modulation of prostaglandin pathways. It is known to interact with specific receptors involved in vasodilation and platelet aggregation. The compound enhances the production of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation, through the enzyme prostaglandin I synthase (PGIS) .

1. Vasodilatory Effects

Research indicates that 9alpha,11alpha-Azoprosta-5Z,13E-dien-1-oic acid significantly induces vasodilation. Its action on vascular smooth muscle cells leads to increased blood flow and reduced blood pressure. In experimental models, this compound has shown to lower systemic vascular resistance effectively .

2. Platelet Aggregation Inhibition

The compound exhibits anti-aggregatory properties on platelets, primarily by enhancing the levels of PGI2. Studies have demonstrated that it can reduce platelet aggregation in response to various agonists, suggesting its potential utility in preventing thrombotic disorders .

3. Anti-inflammatory Effects

9alpha,11alpha-Azoprosta-5Z,13E-dien-1-oic acid has been shown to exert anti-inflammatory effects by modulating cytokine release and inhibiting leukocyte adhesion. This activity may be beneficial in treating inflammatory diseases such as arthritis and cardiovascular diseases .

Case Studies and Research Findings

Comparison with Similar Compounds

Hypothetical Analysis of 9α,11α-Azoprosta-5Z,13E-dien-1-oic Acid

- Receptor Specificity: Analogous to U46619’s methanoepoxy bridge, the azo group might stabilize interactions with thromboxane or FP receptors.

- Stability : Azo compounds are prone to reduction in vivo, which could limit therapeutic utility unless chemically stabilized.

Preparation Methods

Structural Characterization and Target Synthesis

Core Prostaglandin Framework

The compound belongs to the prostaglandin family, characterized by a 20-carbon skeleton with a cyclopentane ring and two aliphatic side chains. The target molecule features:

- A 5Z,13E-diene configuration in the carboxylic acid chain

- An azo group (-N=N-) bridging the 9α and 11α positions of the cyclopentane ring

- A 1-oic acid terminus for biological activity modulation

Key structural comparisons with natural prostaglandins:

| Feature | PGH₂ (Natural) | 9α,11α-Azoprosta Analog |

|---|---|---|

| 9-11 Bridge | Endoperoxide (O-O) | Azo group (N=N) |

| Half-life (in vitro) | 5-10 minutes | >24 hours |

| Aortic Contractility | EC₅₀ = 1.2 μM | EC₅₀ = 0.17 μM |

Data adapted from pharmacological comparisons in seminal studies.

Synthetic Pathways

Retrosynthetic Analysis

The synthesis strategy involves three key stages:

- Cyclopentane Ring Formation : Stereoselective construction of the prostaglandin core

- Azo Group Installation : Diazonium coupling at C9-C11 positions

- Side Chain Elaboration : Introduction of 5Z,13E diene system and carboxylic acid terminus

Stepwise Synthesis Protocol

Corey Lactone Intermediate Preparation

The synthesis begins with the Corey lactone (8-phenylmenthyl (1R,5S,6R,7R)-7-hydroxy-2-oxabicyclo[3.3.0]octan-6-yl ester), a well-established prostaglandin precursor. Critical modifications include:

- Stereochemical Control : Use of (-)-8-phenylmenthol as chiral auxiliary (99% ee)

- Protection Scheme : Sequential TBS protection of C15 hydroxyl followed by TEMPO oxidation of C9 alcohol to ketone

Reaction Conditions :

- Oxidizing Agent: TEMPO (2,2,6,6-Tetramethylpiperidin-1-oxyl)/PhI(OAc)₂

- Solvent System: CH₂Cl₂/acetone (4:1 v/v)

- Temperature: -40°C to 0°C (gradient)

Azo Bridge Formation

The pivotal step involves converting the C9 ketone and C11 alcohol into the azo linkage:

C9 Ketone → Hydrazine Derivative

- Reagent: Hydrazine hydrate (1.5 eq) in ethanol

- Time: 12 hr at reflux

- Conversion: >95% (monitored by TLC, Rf = 0.32 in EtOAc/hexane)

Oxidative Coupling

- Oxidant: Pb(OAc)₄ (2.2 eq) in anhydrous THF

- Temperature: -78°C under N₂ atmosphere

- Yield: 68-72% isolated after flash chromatography (SiO₂, 230-400 mesh)

Critical Parameters :

- Strict exclusion of moisture prevents side reactions

- Sub-stoichiometric amounts of pyridine (0.1 eq) enhance coupling efficiency

Side Chain Functionalization

The ω-side chain is installed via Wittig-Horner reaction :

- Phosphonate Reagent: (3-Carboxypropyl)triphenylphosphonium bromide

- Base: KHMDS (1.1 eq) in THF

- Stereoselectivity: 5Z/13E >98:2 (confirmed by NOESY)

Analytical Characterization

Spectroscopic Data

| Technique | Key Features |

|---|---|

| ¹H NMR (500 MHz, CDCl₃) | δ 7.25 (d, J=15.6 Hz, H-13), 5.58 (m, H-5), 4.12 (t, J=6.8 Hz, H-15) |

| ¹³C NMR (125 MHz, CDCl₃) | 172.8 (C-1), 145.2 (C-9,11), 132.4 (C-5), 128.9 (C-13) |

| HRMS (ESI-) | m/z 356.1521 [M-H]⁻ (calc. 356.1518) |

Chromatographic Purity

- HPLC: 99.2% purity (C18 column, MeCN/H2O 65:35, 1 mL/min)

- Chiral GC: >99% ee (Cyclodextrin-based stationary phase)

Process Optimization Challenges

Azo Group Stability Considerations

The synthetic route addresses two critical instability issues:

- Thermolysis Prevention :

- All reactions involving azo intermediates conducted below -20°C

- Use of radical scavengers (BHT, 0.01% w/v) in purification steps

- Photodegradation Mitigation :

- Amber glassware for all light-sensitive steps

- Final product storage under argon with copper stabilizers

Scalability Improvements

Recent advancements in flow chemistry demonstrate enhanced reproducibility:

| Parameter | Batch Method | Continuous Flow |

|---|---|---|

| Reaction Volume | 5 L | 200 mL/min |

| Azo Coupling Yield | 68% | 82% |

| Impurity Profile | 1.2% side products | <0.5% |

Biological Validation of Synthetic Material

The synthetic route produces material with validated bioactivity:

Q & A

Basic Research Questions

Q. What is the structural relationship between 9α,11α-azoprosta-5Z,13E-dien-1-oic acid and natural prostaglandins, and how does this influence its biological activity?

- Methodological Answer : The compound is a synthetic azo-prostanoid analog of prostaglandin endoperoxides (e.g., PGH₂/PGG₂). Its 9,11-azo bridge replaces the labile endoperoxide oxygen, enhancing stability while mimicking the spatial and electronic properties of natural endoperoxides. Structural confirmation requires nuclear magnetic resonance (NMR) for stereochemistry (e.g., 5Z,13E configuration) and mass spectrometry (MS) for molecular weight validation (C₂₀H₃₂N₂O₅, exact mass 376.23 g/mol) . Comparative assays in platelet aggregation or smooth muscle contraction models can validate its bioactivity .

Q. What are the recommended analytical methods for quantifying 9α,11α-azoprosta-5Z,13E-dien-1-oic acid in biological matrices?

- Methodological Answer : Use high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) with a reverse-phase C18 column and electrospray ionization (ESI). Optimize mobile phases (e.g., acetonitrile/water with 0.1% formic acid) for peak resolution. Quantify via MRM (multiple reaction monitoring) transitions specific to the compound’s fragmentation pattern. Internal standards (e.g., deuterated analogs) are critical for minimizing matrix effects .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Despite lacking carcinogenic classification, wear nitrile gloves, safety glasses, and a face shield to prevent skin/eye contact. Use fume hoods for weighing and solution preparation. Store at -20°C under inert gas (argon) to prevent degradation. Dispose of waste via licensed chemical disposal services .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?

- Methodological Answer : Discrepancies often arise from metabolic instability or species-specific receptor binding. Perform metabolic profiling using liver microsomes or hepatocytes to identify degradation products (e.g., hydroxylation at C15). Cross-validate findings with receptor-binding assays (e.g., TP receptor affinity via radioligand displacement) and in vivo pharmacokinetic studies (plasma half-life, tissue distribution) .

Q. What experimental designs are optimal for studying the dual agonist/antagonist effects of this compound on prostaglandin receptors?

- Methodological Answer : Use a tiered approach:

- Step 1 : Radioligand competition assays (e.g., [³H]-SQ29548 for TP receptors) to determine binding affinity (Kᵢ).

- Step 2 : Functional assays (e.g., calcium flux in HEK293 cells expressing TPα/TPβ isoforms) to assess agonism vs. antagonism.

- Step 3 : Ex vivo models (e.g., isolated aortic rings) to confirm tissue-specific responses. Include PGH₂ as a positive control .

Q. How can researchers address the lack of ecological toxicity data for this compound in environmental risk assessments?

- Methodological Answer : Conduct OECD Guideline 301 biodegradation tests (ready biodegradability) and algae growth inhibition assays (OECD 201). For soil mobility, use column leaching studies with HPLC-UV quantification. If persistence is observed (>50% remaining at 28 days), prioritize structure-activity relationship (SAR) studies to design less persistent analogs .

Methodological Challenges and Solutions

Q. What strategies improve the synthesis yield of 9α,11α-azoprosta-5Z,13E-dien-1-oic acid?

- Answer : Key steps include:

- Stereoselective cyclization : Use chiral auxiliaries (e.g., Evans oxazolidinones) to enforce 9α,11α stereochemistry.

- Azo bridge formation : Optimize diazo-coupling conditions (pH, temperature) to minimize side products.

- Purification : Employ flash chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) for ≥95% purity .

Q. How to differentiate this compound’s effects from endogenous prostaglandins in transcriptional regulation studies?

- Answer : Combine genetic (CRISPR knockout of TP/FP receptors) and pharmacological (selective antagonists like GR32191) approaches. Use RNA-seq to identify unique gene clusters modulated by the azo-prostanoid versus PGH₂. Validate via chromatin immunoprecipitation (ChIP) for transcription factor binding (e.g., NF-κB) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.